1-(4-Fluoro-3-methylphenyl)piperazine

Description

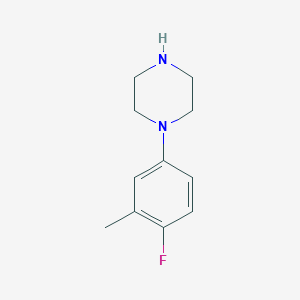

1-(4-Fluoro-3-methylphenyl)piperazine is a phenylpiperazine derivative characterized by a fluorine atom at the para position and a methyl group at the meta position on the aromatic ring. This substitution pattern confers unique electronic and steric properties, distinguishing it from other piperazine-based compounds.

Properties

Molecular Formula |

C11H15FN2 |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

1-(4-fluoro-3-methylphenyl)piperazine |

InChI |

InChI=1S/C11H15FN2/c1-9-8-10(2-3-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

YMFTWBSPFRZXQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNCC2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The methyl group increases lipophilicity, which may improve blood-brain barrier penetration relative to mCPP or TFMPP .

Pharmacological Activity

Serotonin Receptor Modulation

- TFMPP : Acts as a 5-HT1B receptor agonist with psychostimulant effects .

- mCPP: Mixed 5-HT receptor activity (agonist/antagonist), associated with anxiolytic and hallucinogenic effects .

- This compound : Predicted to exhibit 5-HT receptor modulation due to structural similarity, but the methyl group may reduce metabolic degradation compared to mCPP, prolonging activity .

Metabolic Pathways

Phenylpiperazines primarily undergo hepatic metabolism via:

Aromatic Hydroxylation : Dominant in mCPP and TFMPP, forming hydroxylated metabolites .

N-Dealkylation : Common in piperazine derivatives, leading to active metabolites like 3-chloroaniline in mCPP .

Conjugation : Glucuronidation or sulfation of hydroxylated products .

Comparative Metabolic Stability :

- The methyl group in this compound may slow oxidation compared to mCPP or TFMPP, reducing first-pass metabolism .

- Fluorine’s electronegativity could enhance resistance to enzymatic degradation, increasing bioavailability .

Toxicity and Detection

- mCPP : Detected via GC-MS in urine, with metabolites including hydroxy-mCPP and 3-chloroaniline .

- TFMPP : Requires specialized LC-MS methods due to structural complexity .

- This compound : Likely detectable using similar protocols, but its methyl group may alter retention times in chromatographic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.